molecular formula C9H22ClNO B14678061 2-Aminononan-1-ol;hydrochloride CAS No. 33833-40-8

2-Aminononan-1-ol;hydrochloride

Cat. No.: B14678061
CAS No.: 33833-40-8
M. Wt: 195.73 g/mol
InChI Key: DXIYMINOPCWKTE-UHFFFAOYSA-N
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Description

2-Aminononan-1-ol;hydrochloride is an organic compound that belongs to the class of amino alcohols. It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a nonane chain. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminononan-1-ol;hydrochloride typically involves the nucleophilic substitution of a halogenated nonane with ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Halogenation: Nonane is halogenated to form a halogenated nonane.

    Nucleophilic Substitution: The halogenated nonane reacts with ammonia or an amine to form 2-Aminononan-1-ol.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminononan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation: Formation of nonanone or nonanal.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

2-Aminononan-1-ol;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Aminononan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Aminononan-2-ol
  • 2-Aminooctan-1-ol
  • 3-Aminononan-1-ol

Uniqueness

2-Aminononan-1-ol;hydrochloride is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and biological interactions. Its dual functional groups (amino and hydroxyl) provide versatility in research and industrial applications.

Properties

CAS No.

33833-40-8

Molecular Formula

C9H22ClNO

Molecular Weight

195.73 g/mol

IUPAC Name

2-aminononan-1-ol;hydrochloride

InChI

InChI=1S/C9H21NO.ClH/c1-2-3-4-5-6-7-9(10)8-11;/h9,11H,2-8,10H2,1H3;1H

InChI Key

DXIYMINOPCWKTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CO)N.Cl

Origin of Product

United States

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